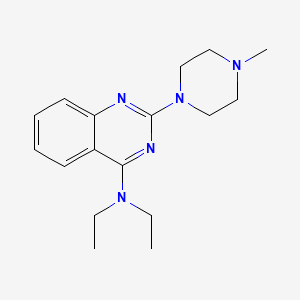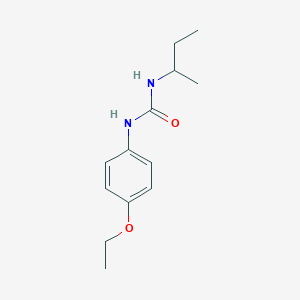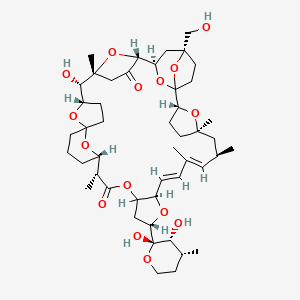
Pectenotoxin 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pectenotoxin 4 is a natural product found in Mizuhopecten yessoensis with data available.
Scientific Research Applications
Cytoskeletal Disruption and Toxicity
Pectenotoxin 4, a derivative of pectenotoxin-2, has been studied for its toxicological effects. It is found to cause cytoskeletal disruption in eukaryotic cells, a key mechanism of its induced toxicity. Specifically, pectenotoxin-6, a derivative, leads to time- and dose-dependent depolymerization of F-actin in neuroblastoma cells without significantly affecting specific signal transduction pathways, cell survival rate, or inducing apoptosis at micromolar concentrations (Leira et al., 2002).
Influence on Actin Cytoskeleton
Pectenotoxins, including pectenotoxin-4, have shown a remarkable ability to depolymerize the actin cytoskeleton and modify the shape of living cells. This activity is significantly influenced by the presence or absence of an intact lactone ring in their structure, indicating a structure-activity relationship for these compounds (Ares et al., 2007).
Disruption of Actin by Macrolides
Pectenotoxins, including variants like pectenotoxin-4, disrupt actin filaments by a capping effect, although other activities such as sequestration of actin are also considered possible. They induce apoptosis more in tumor cells than in normal cells, suggesting potential applications in studying new chemotherapy agents and actin cytoskeleton dynamics with clinical implications (Espiña & Rubiolo, 2008).
Synthetic Studies
The complexity of pectenotoxins, including pectenotoxin-4, has been a challenge in synthetic chemistry. Only a few total syntheses have been reported, underscoring the intricate nature of these compounds and the precision required in the synthesis processes (Halim & Brimble, 2006).
Marine Environment and Toxin Profiles
Pectenotoxins, including pectenotoxin-4, have been studied in various marine environments, including the Yellow Sea. Their profiles and presence in marine ecosystems are of significant interest due to their accumulation in shellfish and potential implications for marine life and human consumption (Li et al., 2010).
properties
CAS RN |
97560-26-4 |
|---|---|
Molecular Formula |
C47H70O15 |
Molecular Weight |
875 g/mol |
IUPAC Name |
(2R,5R,7R,8E,10E,12R,14S,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |
InChI |
InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34?,35+,36+,37-,38-,39+,40-,42+,43+,44+,45?,46?,47+/m0/s1 |
InChI Key |
KJWMGLBVDNMNQW-GIUXHGRCSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2CC3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O |
SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |
Canonical SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |
synonyms |
pectenotoxin 4 pectenotoxin-4 PTX4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



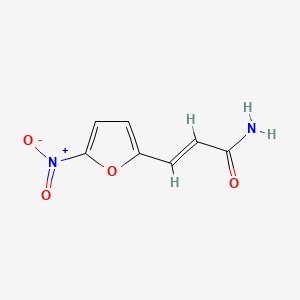
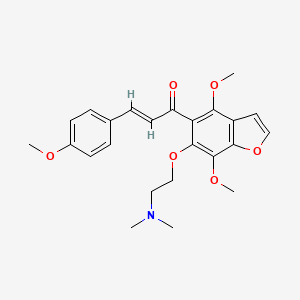


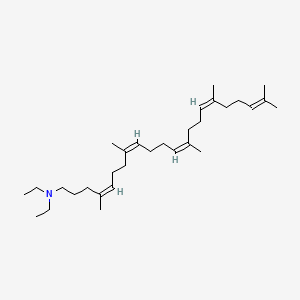

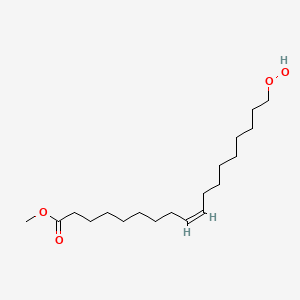

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)


![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
